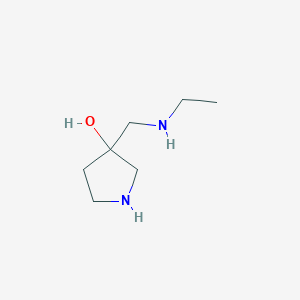
3-Ethylaminomethyl-3-hydroxypyrrolidine
カタログ番号 B8391961
分子量: 144.21 g/mol
InChIキー: WTEHWXMUMQOMIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05173484
Procedure details


7.7 g (35.6 mmol) of ethyl 3-ethylaminomethyl-3hydroxypyrrolidine-1-carboxylate are heated under reflux overnight with 22 g of Ba(OH)2. 8H2O in 220 ml of water. The mixture is filtered off with suction from BaCO3 and concentrated. The residue is boiled five times using 100 m of dioxane each time, and the dioxane solution is concentrated and distilled.
Name
ethyl 3-ethylaminomethyl-3hydroxypyrrolidine-1-carboxylate
Quantity
7.7 g
Type
reactant
Reaction Step One

[Compound]
Name
Ba(OH)2
Quantity
22 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][C:5]1([OH:15])[CH2:9][CH2:8][N:7](C(OCC)=O)[CH2:6]1)[CH3:2]>O>[CH2:1]([NH:3][CH2:4][C:5]1([OH:15])[CH2:9][CH2:8][NH:7][CH2:6]1)[CH3:2]
|
Inputs


Step One
|
Name
|
ethyl 3-ethylaminomethyl-3hydroxypyrrolidine-1-carboxylate
|
|
Quantity
|
7.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC1(CN(CC1)C(=O)OCC)O
|
Step Two
[Compound]
|
Name
|
Ba(OH)2
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
220 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered off with suction from BaCO3
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the dioxane solution is concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)NCC1(CNCC1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
